molecular formula C23H29N3O5 B2988844 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-17-7

6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2988844
CAS No.: 946373-17-7
M. Wt: 427.501
InChI Key: FNCNPZUOEOSZSS-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, characterized by a pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural features include:

  • Substituents: At the 4-position: A 3,4,5-trimethoxyphenyl group, which enhances lipophilicity and may influence π-π stacking interactions due to aromatic electron density .

The 3,4,5-trimethoxy substitution pattern is notable for its prevalence in bioactive molecules (e.g., combretastatin analogs), suggesting possible antiproliferative or kinase-inhibitory properties .

Properties

IUPAC Name

6-[2-(cyclohexen-1-yl)ethyl]-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-29-17-11-15(12-18(30-2)21(17)31-3)20-19-16(24-23(28)25-20)13-26(22(19)27)10-9-14-7-5-4-6-8-14/h7,11-12,20H,4-6,8-10,13H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCNPZUOEOSZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CCC4=CCCCC4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of DHPM Derivatives

Compound Name / ID 4-Position Substituent 6-Position Substituent Key Properties/Activities Source
Target Compound 3,4,5-Trimethoxyphenyl 2-(Cyclohex-1-en-1-yl)ethyl N/A (Theoretical) -
4-(2-Hydroxyphenyl)-6-(3-methoxyphenyl)-... (Compound 4k) 2-Hydroxyphenyl 3-Methoxyphenyl MP: 215°C; FTIR peaks for OH, NH, CO
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-... (RN: 874594-42-0) 4-Chlorophenyl 4-Methoxybenzyl N/A (Synthetic focus)
6-Benzyl-4-(4-hydroxyphenyl)-... (Compound A) 4-Hydroxyphenyl Benzyl Anti-diabetic activity (in vitro)
6-(4-Chlorobenzyl)-4-(4-hydroxyphenyl)-... (Compound C) 4-Hydroxyphenyl 4-Chlorobenzyl Enhanced binding affinity vs. Compound A
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-... (BP 14274) 2-Methoxyphenyl 4-Methylbenzyl N/A (Catalog data)

Substituent-Driven Physicochemical Properties

  • The cyclohexenylethyl chain introduces greater steric bulk than benzyl or alkyl groups, which may affect conformational flexibility and binding pocket accessibility .

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